molecular formula C14H16BrN B13563307 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B13563307
M. Wt: 278.19 g/mol
InChI Key: JUFHBFKNNVGXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st position of the tetrahydrocarbazole structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The bromine atom and the dimethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for various applications in scientific research and industry .

Properties

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

6-bromo-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole

InChI

InChI=1S/C14H16BrN/c1-14(2)7-3-4-10-11-8-9(15)5-6-12(11)16-13(10)14/h5-6,8,16H,3-4,7H2,1-2H3

InChI Key

JUFHBFKNNVGXPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1NC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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